(4-Bromo-3-methyl-1,2-phenylene)dimethanol
Description
(4-Bromo-3-methyl-1,2-phenylene)dimethanol (CAS 171011-37-3) is a brominated aromatic diol with the molecular formula C₈H₉BrO₂ and a molecular weight of 217.06 g/mol. It is a white crystalline solid with a purity of ≥97% and is primarily utilized in organic synthesis, particularly as a precursor for pharmaceuticals, ligands, or polymers. The compound features two hydroxymethyl groups (-CH₂OH) attached to adjacent positions (1,2-phenylene) on the benzene ring, along with a bromine atom at the 4-position and a methyl group at the 3-position . Its structural uniqueness lies in the combination of electron-withdrawing (Br) and electron-donating (CH₃) substituents, which influence its reactivity and physical properties.
Properties
Molecular Formula |
C9H11BrO2 |
|---|---|
Molecular Weight |
231.09 g/mol |
IUPAC Name |
[4-bromo-2-(hydroxymethyl)-3-methylphenyl]methanol |
InChI |
InChI=1S/C9H11BrO2/c1-6-8(5-12)7(4-11)2-3-9(6)10/h2-3,11-12H,4-5H2,1H3 |
InChI Key |
QYXHZAVGPSDBKM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1CO)CO)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromo-3-methyl-1,2-phenylene)dimethanol typically involves the bromination of 3-methyl-1,2-phenylene followed by the introduction of hydroxymethyl groups. One common method involves the reaction of 3-methyl-1,2-phenylene with bromine in the presence of a catalyst to form 4-bromo-3-methyl-1,2-phenylene. This intermediate is then subjected to a hydroxymethylation reaction using formaldehyde and a base such as sodium hydroxide to yield (4-Bromo-3-methyl-1,2-phenylene)dimethanol .
Industrial Production Methods
Industrial production methods for (4-Bromo-3-methyl-1,2-phenylene)dimethanol are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions, such as temperature and pressure, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(4-Bromo-3-methyl-1,2-phenylene)dimethanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Substitution: The bromine atom can be substituted with other functional groups such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiols (RSH) can be used for substitution reactions.
Major Products Formed
Oxidation: 4-Bromo-3-methyl-1,2-phenylenedicarboxylic acid.
Reduction: 4-Hydroxy-3-methyl-1,2-phenylene.
Substitution: 4-Amino-3-methyl-1,2-phenylene or 4-Mercapto-3-methyl-1,2-phenylene.
Scientific Research Applications
(4-Bromo-3-methyl-1,2-phenylene)dimethanol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4-Bromo-3-methyl-1,2-phenylene)dimethanol involves its interaction with specific molecular targets. The bromine atom and hydroxymethyl groups can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially affecting cellular pathways and processes .
Comparison with Similar Compounds
(4-Chloro-1,2-phenylene)dimethanol (CAS 110706-49-5)
- Molecular Formula : C₈H₉ClO₂
- Molecular Weight : 172.61 g/mol
- Key Differences :
- Substituent : Chlorine replaces bromine at the 4-position.
- Electronic Effects : Chlorine is less electron-withdrawing than bromine, leading to reduced electrophilicity at the aromatic ring.
- Reactivity : The lower atomic weight and polarizability of Cl may result in slower nucleophilic substitution reactions compared to the brominated analog .
- Applications : Similar use in polymer precursors but with reduced stability in radical-mediated reactions due to weaker C-Cl bond strength.
(3-Methyl-1,2-phenylene)dimethanol (CAS 90534-48-8)
- Molecular Formula : C₉H₁₂O₂
- Molecular Weight : 152.19 g/mol
- Key Differences: Substituents: Lacks bromine; methyl group at the 3-position. Hydrogen Bonding: The diol groups form intramolecular hydrogen bonds, as observed in crystallographic studies of related compounds .
- Applications : Used in less demanding synthetic environments where halogen-free intermediates are preferred.
(3,6-Dibromo-1,2-phenylene)dimethanol
- Molecular Formula : C₈H₈Br₂O₂
- Molecular Weight : 296.87 g/mol
- Key Differences :
- Substituents : Two bromine atoms at 3- and 6-positions.
- Crystallography : Forms one-dimensional chains via O-H···O hydrogen bonds and C-H···π interactions, as reported in X-ray studies .
- Reactivity : Increased electrophilicity due to dual bromine substitution, making it suitable for cross-coupling reactions (e.g., Suzuki-Miyaura).
(4,5-Dichloro-1,2-phenylene)dimethanol
- Molecular Formula : C₈H₈Cl₂O₂
- Molecular Weight : 207.06 g/mol
- Key Differences: Substituents: Two chlorine atoms at 4- and 5-positions. Electronic Effects: Dual electron-withdrawing Cl groups significantly deactivate the aromatic ring, reducing nucleophilic substitution rates compared to the mono-bromo analog .
Data Table: Physical and Chemical Properties
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